molecular formula C6H3ClI2O2S B12341161 3,5-Diiodobenzene-1-sulfonyl chloride

3,5-Diiodobenzene-1-sulfonyl chloride

Cat. No.: B12341161
M. Wt: 428.41 g/mol
InChI Key: DGYSHEKTNGDWFW-UHFFFAOYSA-N
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Description

3,5-Diiodobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C6H3ClI2O2S. It is a derivative of benzene, where two iodine atoms are substituted at the 3rd and 5th positions, and a sulfonyl chloride group is attached to the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3,5-diiodobenzene. One common method is the reaction of 3,5-diiodobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction is as follows:

C6H3I2+ClSO3HC6H3I2SO2Cl+HClC_6H_3I_2 + ClSO_3H \rightarrow C_6H_3I_2SO_2Cl + HCl C6​H3​I2​+ClSO3​H→C6​H3​I2​SO2​Cl+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microchannel reactors has been reported to enhance the efficiency of the sulfonylation process by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the iodine atoms can participate in halogen exchange reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Conditions: Room temperature to reflux, depending on the nucleophile and desired product

Major Products:

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

3,5-Diiodobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Diiodobenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The iodine atoms can also participate in halogen exchange reactions, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

  • 3,5-Dichlorobenzene-1-sulfonyl chloride
  • 3,5-Dibromobenzene-1-sulfonyl chloride
  • 4-Acetamido-3,5-diiodobenzene-1-sulfonyl chloride

Comparison:

Properties

Molecular Formula

C6H3ClI2O2S

Molecular Weight

428.41 g/mol

IUPAC Name

3,5-diiodobenzenesulfonyl chloride

InChI

InChI=1S/C6H3ClI2O2S/c7-12(10,11)6-2-4(8)1-5(9)3-6/h1-3H

InChI Key

DGYSHEKTNGDWFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)S(=O)(=O)Cl

Origin of Product

United States

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